2-Oxoadipic acid

Description

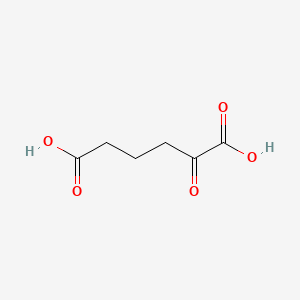

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-oxohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSBNBBHOZHUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185702 | |

| Record name | alpha-Ketoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3184-35-8 | |

| Record name | 2-Oxoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketoadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-hexanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOADIPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72FKL1M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 °C | |

| Record name | Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Degradation Pathways of 2 Oxoadipic Acid

Tryptophan Catabolism and 2-Oxoadipate Formation

Tryptophan Degradation Pathway Convergence

The catabolism of L-tryptophan converges on 2-oxoadipate. uniprot.orguniprot.orghmdb.caebi.ac.uk While the full pathway is complex, 2-oxoadipate is identified as a key intermediate in the mitochondrial breakdown of tryptophan. hmdb.ca

Hydroxylysine Catabolism and 2-Oxoadipate Production

2-Oxoadipate is also a product of L-hydroxylysine catabolism. uniprot.orguniprot.orghmdb.canih.gov In the broader context of lysine (B10760008) degradation, which also processes hydroxylysine, 2-oxoadipate is formed after a series of enzymatic steps. The pathway involves the conversion of lysine into saccharopine, then to 2-aminoadipate-6-semialdehyde, which is subsequently metabolized to 2-aminoadipate, and finally deaminated to 2-oxoadipate. wikipedia.org Catabolites derived from hydroxylysine enter these pathways, ultimately contributing to 2-oxoadipate production. hmdb.ca

Molecular and Cellular Regulation of 2 Oxoadipic Acid Metabolism

Gene Regulation of Enzymes in 2-Oxoadipate Pathways

The expression of enzymes central to the metabolic pathways of 2-oxoadipic acid is meticulously governed by a complex interplay of genetic regulatory elements. This control ensures that the requisite enzymatic machinery is synthesized in appropriate quantities and at specific times to meet the metabolic demands of the cell. A primary focus of this regulation is the gene encoding the E1 component of the 2-oxoadipate dehydrogenase complex (OADHc), a critical enzyme in the catabolism of this compound.

Transcriptional and Translational Control of DHTKD1

The DHTKD1 gene, which encodes the dehydrogenase E1 and transketolase domain-containing protein 1, the E1 component of the OADHc, is subject to rigorous transcriptional and translational control. At the transcriptional level, the expression of DHTKD1 is modulated by a host of transcription factors that bind to specific regulatory regions of the gene, thereby influencing the rate of its transcription into messenger RNA (mRNA).

Table 1: Transcription Factors Regulating DHTKD1 Gene Expression

| Transcription Factor | Function |

|---|---|

| AP-2gamma | Involved in developmental processes and cell growth. |

| CBF(2) | Core-binding factor, plays a role in hematopoiesis and osteogenesis. |

| FOXJ2 | Forkhead box protein J2, involved in various cellular processes. |

| NF-Y | Nuclear transcription factor Y, regulates a wide range of genes. |

| POU3F2 | POU class 3 homeobox 2, involved in neural development. |

This table is generated based on data from the GeneCards database and is not exhaustive.

Translational control of DHTKD1 expression is also a critical regulatory layer. A significant mechanism in this regard is nonsense-mediated mRNA decay (NMD). NMD is a surveillance pathway that detects and degrades mRNA transcripts containing premature termination codons (PTCs). nih.gov Mutations in the DHTKD1 gene that introduce a PTC can lead to the rapid degradation of the mutant mRNA transcript. nih.gov This process significantly reduces the amount of truncated and potentially harmful protein that is produced, thereby representing a crucial quality control mechanism at the translational level. nih.gov For instance, certain nonsense mutations in DHTKD1 have been shown to decrease mRNA levels to about half of that observed in unaffected individuals, leading to a substantial reduction in the corresponding protein. nih.gov

Allosteric Regulation and Post-Translational Modifications of OADHc

The catalytic activity of the 2-oxoadipate dehydrogenase complex (OADHc) is further regulated by allosteric mechanisms and post-translational modifications. These regulatory processes allow for rapid adjustments in enzyme activity in response to changes in the cellular metabolic state.

A key post-translational modification regulating OADHc is glutarylation, a process that can be influenced by the products of the reaction catalyzed by the complex itself. OADHc catalyzes the conversion of 2-oxoadipate to glutaryl-CoA. nih.gov Glutaryl-CoA can then act as a donor for the glutarylation of lysine (B10760008) residues on various mitochondrial proteins, including the OADHc itself in a process known as autoglutarylation. nih.gov This autoglutarylation may inhibit the activity of the complex, creating a negative feedback loop that helps to maintain metabolic balance. nih.gov

The process of glutarylation is reversible, and the removal of glutaryl groups is catalyzed by the mitochondrial sirtuin, SIRT5, in a NAD+-dependent manner. nih.gov This deglutarylase activity of SIRT5 provides another layer of control over the function of OADHc and other glutarylated mitochondrial proteins.

Subcellular Compartmentalization of 2-Oxoadipate Metabolism

The metabolism of this compound is spatially organized within the cell, with key enzymatic reactions occurring within the mitochondria. This subcellular compartmentalization is essential for the efficient processing of metabolites and for integrating the 2-oxoadipate metabolic pathway with other central metabolic routes, such as the citric acid cycle.

The degradation of lysine, a major source of 2-oxoadipate, primarily occurs through the saccharopine pathway, which is confined to the mitochondria. nih.gov The final steps of this pathway, including the conversion of 2-oxoadipate to acetyl-CoA, take place within the mitochondrial matrix. wikipedia.org This localization underscores the central role of mitochondria in amino acid catabolism and energy production.

Mitochondrial Transport of 2-Oxoadipate

For 2-oxoadipate generated from metabolic pathways in other cellular compartments to be catabolized, it must first be transported across the inner mitochondrial membrane. This transport is a critical step that links cytosolic and mitochondrial metabolic pools.

The transport of 2-oxoadipate into the mitochondrial matrix is mediated by a specific carrier protein known as the mitochondrial 2-oxodicarboxylate carrier (ODC), which is encoded by the SLC25A21 gene. wikipedia.orguniprot.org The ODC is a member of the solute carrier family 25 and is localized to the inner mitochondrial membrane. wikipedia.org

The ODC facilitates the import of 2-oxoadipate into the mitochondria in exchange for other dicarboxylates, such as 2-oxoglutarate, through a counter-exchange mechanism. nih.govuniprot.org This transport process is vital for the catabolism of lysine, tryptophan, and hydroxylysine, as 2-oxoadipate is a common intermediate in the degradation of these amino acids. wikipedia.org Once inside the mitochondria, 2-oxoadipate is decarboxylated by the OADHc to form glutaryl-CoA, which is further metabolized to acetyl-CoA, a key substrate for the citric acid cycle. nih.govwikipedia.org

Table 2: Substrates of the Mitochondrial 2-Oxodicarboxylate Carrier (ODC)

| Substrate | Transport Efficiency |

|---|---|

| 2-Oxoadipate | High |

| 2-Oxoglutarate | High |

| Adipate | Moderate |

| Glutarate | Moderate |

| Pimelate | Low |

| 2-Oxopimelate | Low |

| 2-Aminoadipate | Low |

| Oxaloacetate | Low |

This table is compiled from data available in the UniProt database and reflects the relative transport efficiency of various substrates by the ODC. uniprot.org

Mutations in the SLC25A21 gene that impair the function of the ODC can lead to the accumulation of 2-oxoadipate and other upstream metabolites, highlighting the critical role of this transporter in maintaining metabolic homeostasis. nih.gov

Clinical Relevance and Pathophysiology of 2 Oxoadipic Acid Dysregulation

Association with Other Metabolic Disorders

Glutaric Aciduria Type I (GA1) and Potential Therapeutic Interventions targeting DHTKD1

Glutaric Aciduria Type I (GA1) is an autosomal recessive inherited metabolic disorder characterized by a deficiency of glutaryl-CoA dehydrogenase (GCDH), an enzyme downstream in the lysine (B10760008) degradation pathway nih.govresearchgate.net. This deficiency leads to the pathological accumulation of neurotoxic metabolites, including glutaric acid (GA) and glutaryl-CoA nih.govresearchgate.net.

2-Oxoadipic acid plays a role in this pathway as it is decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADH), whose E1 component is encoded by the DHTKD1 gene nih.govhmdb.canih.govnih.govresearchgate.net. This enzymatic step occurs upstream of GCDH researchgate.netnih.govresearchgate.net. Mutations in DHTKD1 cause 2-aminoadipic and 2-oxoadipic aciduria, a metabolic condition that often presents with a milder clinical phenotype compared to GA1 nih.govresearchgate.netnih.gov.

Given that DHTKD1 acts upstream of the defective GCDH enzyme in GA1, it has been hypothesized that inhibiting DHTKD1 could serve as a therapeutic strategy for GA1 nih.govresearchgate.netnih.gov. The rationale is that by reducing the flux of metabolites through the lysine degradation pathway at an earlier step, the accumulation of toxic glutaric acid derivatives might be prevented or reduced nih.govresearchgate.net. However, studies in Gcdh knockout mice, including those with additional Dhtkd1 deficiency, have indicated that genetic Dhtkd1 inhibition alone was not sufficient to rescue the GA1 phenotype, with double knockout mice showing similar metabolite accumulations as Gcdh knockout mice nih.govresearchgate.net. This suggests that a more complex strategy may be needed, or that alternative enzymatic sources, such as the 2-oxoglutarate dehydrogenase (OGDH) complex, which can also process 2-oxoadipate, might compensate for DHTKD1 deficiency researchgate.netoup.com. Indeed, DHTKD1 has been shown to interact with OGDH to form a hybrid 2-oxo acid dehydrogenase complex that displays improved kinetics towards this compound researchgate.netoup.com.

Hyperlysinemia and Saccharopinuria

This compound is an intermediate in the major lysine degradation pathway in mammals, which proceeds via saccharopine hmdb.cafamiliasga.comresearchgate.net. Hyperlysinemia and saccharopinuria are inborn errors of lysine metabolism resulting from defects in the enzyme alpha-aminoadipic semialdehyde synthase (AASS) familiasga.comresearchgate.net. AASS is a bifunctional enzyme with both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) domains familiasga.comresearchgate.net.

Hyperlysinemia type II, also known as saccharopinuria, specifically arises when there is a defect affecting only the SDH domain of AASS, leading to the accumulation of lysine and saccharopine familiasga.comresearchgate.netnih.gov. In this pathway, saccharopine is typically cleaved to yield L-glutamate and 2-aminoadipic semialdehyde, which is then converted to 2-aminoadipic acid and subsequently to this compound familiasga.com. Therefore, dysregulation in the upstream saccharopine pathway can indirectly impact the levels and subsequent metabolism of this compound.

Pyridoxine-Dependent Epilepsy

Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive disorder often caused by mutations in the ALDH7A1 gene, leading to a deficiency in α-aminoadipic semialdehyde dehydrogenase researchgate.net. While the primary defect is not directly in this compound metabolism, 2-oxoadipate levels are relevant in this context. Metabolic corrections in patients with PDE, such as employing a diet with low lysine and high arginine, have been shown to decrease epilepsy markers, including 2-oxoadipate, which can contribute to improving neurological symptoms nih.gov. This highlights the interconnectedness of amino acid metabolism and its impact on neurological function.

Link to Broader Health Conditions

Beyond specific metabolic disorders, dysregulation of this compound and related metabolites has been linked to several broader health conditions, suggesting its systemic significance nih.govresearchgate.netfrontiersin.org.

Impaired Insulin (B600854) Sensitivity

There is evidence linking the DHTKD1 gene expression and its substrate, 2-oxoadipate, to glucose homeostasis and insulin sensitivity nih.govresearchgate.netfrontiersin.org. Reduced expression of DHTKD1 in adipose tissue has been correlated with insulin resistance, while higher DHTKD1 expression is associated with increased insulin sensitivity nih.govfrontiersin.org.

Furthermore, 2-aminoadipic acid (2-AAA), a transamination product of this compound, has been identified as a biomarker for diabetes risk rupahealth.comnih.govnih.gov. Elevated plasma 2-AAA levels have shown an inverse relationship with insulin sensitivity in various studies, including those involving adolescents with obesity nih.gov. High concentrations of 2-AAA have been demonstrated to impair insulin signaling in insulin-responsive tissues such as the liver, skeletal muscle, and adipocytes, contributing to dysregulated gluconeogenesis nih.gov.

Cardiovascular Disease Risks

Dysregulation of 2-oxoadipate and its related metabolites, particularly 2-aminoadipic acid, is associated with increased cardiovascular disease risks rupahealth.comnih.govresearchgate.netfrontiersin.orgnih.gov. Elevated levels of 2-aminoadipic acid have been linked to the development of atherosclerosis and are implicated in mitochondrial dysfunction observed in diabetic cardiomyopathy nih.govhmdb.ca. This suggests that the metabolic pathways involving this compound are part of a broader regulatory network affecting both glucose and lipid metabolism, contributing to cardiometabolic diseases nih.gov.

Charcot-Marie-Tooth Neuropathy

Mutations in the DHTKD1 gene, which encodes the 2-oxoadipate dehydrogenase (OADH) responsible for the oxidative decarboxylation of 2-oxoadipate, have been shown to cause Charcot-Marie-Tooth disease type 2Q nih.govresearchgate.netfrontiersin.org. Charcot-Marie-Tooth disease is a group of hereditary motor and sensory neuropathies characterized by progressive muscle weakness and atrophy, particularly in the distal parts of the limbs frontiersin.org. This association underscores the critical role of this compound metabolism in maintaining neurological health.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Advanced Methodologies for 2 Oxoadipic Acid Research

Enzymatic Activity Assays for OADHc

Enzymatic activity assays are fundamental for characterizing the catalytic function of the 2-oxoadipate dehydrogenase complex (OADHc). The OADHc, composed of the E1a (DHTKD1), E2 (dihydrolipoyllysine-residue succinyltransferase, DLST), and E3 (dihydrolipoyl dehydrogenase, DLD) components, catalyzes the irreversible oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA and carbon dioxide (CO2) uniprot.orguniprot.orguniprot.orguniprot.org. This reaction also involves the reduction of NAD+ to NADH nih.govnih.gov.

To specifically assess the E1a component's activity, E1-specific kinetic assays are employed. These assays replace the E2 and E3 components with an external chromophoric two-electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP is monitored at 600 nm, providing insights into substrate binding in the E1a active centers and the formation of the enamine intermediate nih.govnih.gov. For example, similar E1a-specific activities were observed for 2-oxoadipate (1.86 µmol·min⁻¹·mg E1a⁻¹) and 2-oxopimelate (1.56 µmol·min⁻¹·mg E1a⁻¹) using this method nih.gov.

Beyond the primary catalytic reaction, OADHc activity can also be assessed by measuring the production of reactive oxygen species (ROS), specifically hydrogen peroxide (H2O2). Rates of H2O2 production by E1a have been determined, with a reported activity of 6.94 ± 0.99 nmol·min⁻¹·mg hE1a⁻¹ with 2-oxoadipate researchgate.net.

Furthermore, mass spectrometry-based methods are utilized for direct product quantification. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization – Time of Flight) mass spectrometry can detect and quantify reaction products like CoA and glutaryl-CoA nih.govresearchgate.net. Fourier Transform Mass Spectrometry (FT-MS) can precisely determine the rates of reductive glutarylation or adipoylation of the E2o lipoyl domain nih.gov. These advanced techniques enable detailed analysis of intermediate channeling and product formation within the complex.

A notable challenge in OADHc activity assays is discriminating its intramitochondrial activity from the significantly higher activity of the 2-oxoglutarate dehydrogenase complex (OGDHc), which can also catalyze reactions with 2-oxoadipate in vitro frontiersin.orguniprot.org. To circumvent this, extramitochondrial OADHc activity can be assayed prior to mitochondrial solubilization frontiersin.org.

The following table summarizes representative kinetic parameters for OADHc:

Table 1: Representative Kinetic Parameters for OADHc

| Parameter | Substrate | Value | Unit | Notes | Source |

| Km | 2-Oxoadipate | 0.015 | mM | For E1a | uniprot.org |

| Km | 2-Oxoadipate | 0.012 | mM | For E1a | uniprot.org |

| kcat/Km | 2-Oxoadipate | 7.7 x 10^3 | M⁻¹ s⁻¹ | Overall NADH assay (WT E1a) | nih.gov |

| E1a-specific activity | 2-Oxoadipate | 1.86 | µmol·min⁻¹·mg E1a⁻¹ | Using DCPIP | nih.gov |

| H2O2 production rate | 2-Oxoadipate | 6.94 ± 0.99 | nmol·min⁻¹·mg hE1a⁻¹ | researchgate.net |

Genetic and Genomic Approaches

Genetic and genomic approaches are indispensable for identifying the molecular basis of disorders related to 2-oxoadipic acid metabolism and for studying the regulation of genes encoding OADHc components. Mutations in the DHTKD1 gene, which encodes the E1a component, have been definitively linked to several metabolic disorders nih.govresearchgate.netresearchgate.netmdpi.com.

Exome sequencing has revolutionized the identification of genetic mutations underlying Mendelian diseases, including those affecting this compound metabolism researchgate.net. This high-throughput sequencing technique focuses on the exome, the protein-coding regions of the genome, where most disease-causing mutations are found.

Exome sequencing has been instrumental in establishing DHTKD1 mutations as the cause of 2-aminoadipic and 2-oxoadipic aciduria (AMOXAD) researchgate.netnih.govnih.govdiva-portal.org. For instance, studies have identified compound heterozygosity for specific DHTKD1 mutations, such as c.1A>G (initiating methionine mutation), c.2185G>A (p.Gly729Arg missense mutation), and c.1228C>T (p.Arg410* nonsense mutation), in individuals affected by AMOXAD researchgate.netnih.govnih.gov. The process typically involves enriching exonic sequences using kits (e.g., SureSelect Human All Exon 50 Mb kit) followed by sequencing on platforms like Illumina HiSeq systems. Subsequent data analysis includes read alignment (e.g., with Burrows-Wheeler Aligner) and variant calling (e.g., with SAMtools) nih.gov.

The identification of these mutations has provided critical insights into the previously unresolved final step of the L-lysine degradation pathway, demonstrating that DHTKD1 encodes the enzyme responsible for the impaired turnover of 2-oxoadipate to glutaryl-CoA in affected individuals nih.govnih.gov. Beyond AMOXAD, exome sequencing has also revealed rare heterozygous DHTKD1 variants as potential contributors to other neurodegenerative conditions, such as Amyotrophic Lateral Sclerosis (ALS) diva-portal.org.

Gene expression analysis techniques, such as Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq), are employed to quantify the mRNA levels of genes involved in this compound metabolism, thereby providing insights into their transcriptional regulation and potential dysregulation in disease states the-scientist.comnih.govlubio.chnih.gov.

RNA-Seq is a comprehensive, unbiased approach that sequences all RNA transcripts in a sample, offering a snapshot of the quantity and identity of RNA molecules at a specific time the-scientist.comlubio.ch. It is particularly valuable for characterizing the entire transcriptome, identifying novel transcripts, and discovering differentially expressed genes in response to various conditions or diseases the-scientist.comlubio.ch. For example, RNA-Seq can identify potential disease-associated genes by comparing transcriptomes of healthy versus diseased tissues lubio.ch.

RT-qPCR , while more targeted, is a highly sensitive and cost-effective method for quantifying gene expression the-scientist.comlubio.ch. It involves reverse transcribing RNA into complementary DNA (cDNA), followed by quantitative PCR amplification using target-specific primers. Fluorescence from reporter molecules indicates gene expression levels the-scientist.comlubio.ch. RT-qPCR is frequently used to validate findings from RNA-Seq experiments, offering a faster and more affordable means of confirming differential gene expression the-scientist.comnih.gov. Digital PCR (dPCR), a more advanced PCR-based method, partitions reactions into thousands of nanoreactions, allowing for absolute quantification of low-abundance targets and improved tolerance to PCR inhibitors the-scientist.com.

Studies have utilized these methods to investigate the expression of DHTKD1 and its implications. For instance, reduced DHTKD1 expression in adipose tissue has been correlated with insulin (B600854) resistance, while higher expression is linked to increased insulin sensitivity frontiersin.orgnih.gov. Gene expression analysis can also reveal the impact of inhibitors on gene expression, such as the long-term effects of OADH-directed inhibitors on protein glutarylation and sirtuin 5 expression nih.gov. Beyond these, Northern blot analysis has historically been used to confirm polycistronic transcripts and the induction of OADHc gene expression under specific conditions, such as anaerobic environments in microorganisms like Haloferax volcanii nih.gov.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound IDs (CIDs).

Therapeutic Strategies and Future Research Directions

Investigation of 2-Oxoadipate as a Biomarker

Diagnostic Biomarker Potential

2-Oxoadipic acid holds considerable potential as a diagnostic biomarker for a range of metabolic conditions. Elevated levels of this compound, often referred to as α-ketoadipic acid (AKAA), are indicative of underlying metabolic disruptions. rupahealth.comnih.govnih.gov

One prominent example is 2-aminoadipic 2-oxoadipic aciduria, a rare genetic disorder. This condition is characterized by the accumulation of both 2-aminoadipic and 2-oxoadipic acids due to mutations in the DHTKD1 gene, which encodes for a component of the 2-oxoadipate dehydrogenase complex. nih.govnih.govmedicoverhospitals.inresearchgate.net Diagnosis of this disorder typically involves urine organic acid analysis, specifically utilizing techniques such as gas chromatography-mass spectrometry to detect elevated levels of these acids. medicoverhospitals.in

Beyond rare genetic disorders, elevated AKAA levels have also been linked to more prevalent health concerns, including an increased risk of type 2 diabetes and cardiovascular diseases. rupahealth.comresearchgate.net Furthermore, 2-oxo acids, including this compound, are being investigated as functional biomarkers for assessing the nutritional status of B-group vitamins, which act as coenzymes in numerous enzymatic reactions, including amino acid catabolism. ebi.ac.uktandfonline.com

Prognostic and Monitoring Applications

The utility of this compound extends beyond initial diagnosis to include prognostic assessment and monitoring of disease progression and treatment efficacy. For conditions like 2-aminoadipic 2-oxoadipic aciduria, regular monitoring of metabolite levels by metabolic specialists is crucial for adjusting treatment strategies and managing symptoms. medicoverhospitals.in

Research has demonstrated that increased levels of 2-oxoadipate in patient-derived fibroblasts normalized following lentiviral expression of wild-type DHTKD1 mRNA. nih.govnih.govresearchgate.net This finding highlights the potential for 2-oxoadipate levels to serve as a direct indicator of therapeutic response in gene-targeted interventions for DHTKD1-related disorders. The association of DHTKD1 with impaired insulin (B600854) sensitivity and cardiovascular disease risks also suggests that 2-oxoadipate could be a valuable marker for monitoring the progression and management of these complex diseases. researchgate.net

Systems Biology Approaches to Unravel Complex Interactions

Systems biology approaches are instrumental in deciphering the intricate metabolic networks in which this compound participates. Integrating gene expression profiles with metabolic pathways is essential for a comprehensive understanding of cellular organization and function. sigmaaldrich.com

Studies employing systems biology tools, such as metabolomics and flux analysis, are crucial for mapping the precise flow of metabolites through pathways involving 2-oxoadipate. Recent findings indicate that the classical 2-oxoglutarate dehydrogenase complex (OGDHc) can form a previously undiscovered hybrid complex with DHTKD1, exhibiting improved kinetics towards this compound. ebi.ac.uk This discovery underscores the dynamic and complex nature of enzymatic interactions within metabolic pathways and highlights the need for systems-level investigations to fully characterize these relationships. Further research in this area can reveal novel regulatory mechanisms and potential targets for therapeutic intervention.

Exploration of 2-Oxoadipate in Metabolic Engineering Applications

2-Oxoadipate is a key intermediate in the biosynthesis of industrially important chemicals, particularly adipic acid. Metabolic engineering efforts have focused on leveraging microbial platforms for the sustainable production of 2-oxoadipate and its derivatives.

A significant objective in metabolic engineering has been the production of 2-oxoadipate as a precursor for adipate, a crucial building block for nylon-6,6. uni-duesseldorf.de The bacterium Corynebacterium glutamicum, a well-established industrial producer of amino acids and organic acids, has been successfully engineered for this purpose. uni-duesseldorf.de The introduction of genes encoding homocitrate synthase (HCS) and homoisocitrate dehydrogenase (HICDH) from Saccharomyces cerevisiae into C. glutamicum enabled the establishment of 2-oxoadipate production. uni-duesseldorf.de

One notable achievement involved strain MS-5-pHCS, which produced a high 2-oxoadipate titer of 27.1 mM (4.3 g/L). uni-duesseldorf.de The conversion of 2-oxoadipate to (R)-2-hydroxyadipate is a critical step in bio-based adipic acid production pathways. researchgate.netacs.orgnih.govresearchgate.net Through directed evolution, researchers have engineered (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans, resulting in mutant variants with up to a 100-fold increase in catalytic efficiency for 2-oxoadipate reduction. acs.orgnih.govresearchgate.net These advancements pave the way for more efficient and sustainable bio-based production of adipic acid. acs.orgnih.govresearchgate.net

Furthermore, this compound is of interest in research concerning mitochondrial metabolite transporters and has been applied in enzyme engineering to enhance biocatalytic processes for the synthesis of novel compounds relevant to the pharmaceutical and chemical industries. sigmaaldrich.comsigmaaldrich.com

Table 1: Metabolic Engineering of 2-Oxoadipate Production

| Organism Engineered | Target Product | Key Enzymes Introduced | Highest Titer/Efficiency | Reference |

| Corynebacterium glutamicum | 2-Oxoadipate | Homocitrate synthase (HCS), Homoisocitrate dehydrogenase (HICDH) | 27.1 mM (4.3 g/L) | uni-duesseldorf.de |

| Acidaminococcus fermentans (Hgdh enzyme) | (R)-2-Hydroxyadipate (from 2-oxoadipate) | Engineered (R)-2-hydroxyglutarate dehydrogenase | 100-fold increased catalytic efficiency | acs.orgnih.govresearchgate.net |

Further Elucidation of Undiscovered Metabolic Pathways Involving 2-Oxoadipate

Despite significant progress, the full spectrum of metabolic pathways involving 2-oxoadipate remains an active area of research. It is well-established as an intermediate in the catabolism of L-lysine, L-tryptophan, and L-hydroxylysine. rupahealth.comwikipedia.orgebi.ac.uk

A key advancement has been the identification of DHTKD1 as the gene encoding the enzyme responsible for the final, previously unresolved step in the L-lysine degradation pathway, mediating the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA. nih.govnih.govresearchgate.net This discovery not only clarifies a crucial step in amino acid metabolism but also opens doors for understanding the consequences of its dysfunction.

Ongoing investigations are exploring additional roles for 2-oxoadipate, including its involvement in energy metabolism and its potential as a precursor for the synthesis of other biomolecules, such as riboflavin. biosynth.com The complex interplay between 2-oxoadipate and other metabolic intermediates, particularly within the kynurenine (B1673888) pathway of tryptophan metabolism, suggests that undiscovered or less-understood pathways may exist where 2-oxoadipate plays a role. wikipedia.orgoup.com Further research utilizing advanced metabolomics, proteomics, and genetic engineering techniques will be essential to fully elucidate these novel metabolic connections and their physiological implications.

Q & A

Basic Question: What are the recommended storage and handling protocols for 2-oxoadipic acid in laboratory settings?

Answer:

this compound must be stored at 2–8°C in a tightly sealed container to prevent degradation or contamination. Incompatible substances (e.g., strong oxidizing agents) should be isolated during storage . For safe handling, use N95 respirators , chemical-resistant gloves, and eye protection to avoid skin/eye irritation. Contaminated surfaces require immediate decontamination with water and ethanol .

Basic Question: What is the role of this compound in central carbon metabolism?

Answer:

this compound is a critical metabolite linking the tricarboxylic acid (TCA) cycle and lysine/tryptophan catabolism . It is produced in the cytosol via lysine degradation pathways (saccharopine and pipecolic acid routes) and further decarboxylated in mitochondria to glutaryl-CoA, which enters the TCA cycle. This dual role underscores its importance in energy metabolism and amino acid homeostasis .

Basic Question: Which analytical methods are validated for quantifying this compound in biological samples?

Answer:

High-performance liquid chromatography (HPLC) with ≥95.0% purity standards is commonly used for quantification . For complex matrices like urine, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) is preferred due to their sensitivity in detecting low-abundance metabolites and distinguishing structural analogs (e.g., 2-aminoadipic acid) .

Advanced Question: How do mitochondrial transport studies address challenges in measuring this compound flux?

Answer:

Mitochondrial uptake of this compound is studied using radiolabeled tracers (e.g., ¹⁴C-labeled substrates) or isolated mitochondrial assays to track decarboxylation to glutaryl-CoA. Key challenges include:

- Interference from similar metabolites (e.g., 2-oxoglutarate), requiring chromatographic separation.

- Tissue-specific variability in transporter expression, necessitating organelle-level assays.

Methodological rigor involves coupling flux assays with knockout models of mitochondrial carriers (e.g., SLC25A21) to validate transport mechanisms .

Advanced Question: How do researchers reconcile discrepancies in this compound’s clinical significance across metabolic disorders?

Answer:

While 2-oxoadipic aciduria is often asymptomatic, severe cases correlate with mitochondrial oxidative phosphorylation defects (e.g., Kearns-Sayre syndrome). Contradictions arise due to:

- Tissue-specific enzyme deficiencies (e.g., 2-oxoadipate dehydrogenase in muscle vs. liver).

- Catabolic stress exacerbating metabolite accumulation in genetically predisposed individuals.

Studies use fibroblast enzyme assays and whole-exome sequencing to differentiate benign polymorphisms from pathogenic mutations .

Advanced Question: What experimental strategies optimize this compound as a substrate in enzyme engineering?

Answer:

In biocatalyst design (e.g., phenylalanine dehydrogenase engineering), this compound’s α-keto group and side-chain length are exploited for substrate specificity. Key strategies include:

- Directed evolution to enhance enzyme affinity for this compound over native substrates.

- Crystallographic studies to identify active-site residues accommodating its C6 backbone.

For example, Thermoactinomyces intermedius mutants achieved 15-fold higher catalytic efficiency for this compound compared to wild-type enzymes .

Advanced Question: How does this compound contribute to metabolomic signatures in inflammatory diseases?

Answer:

In conditions like Behçet’s disease, reduced this compound levels reflect dysregulated tryptophan catabolism , which modulates immune responses via kynurenine pathway metabolites. Metabolomic workflows combine:

- Targeted MS/MS to quantify this compound in serum/urine.

- Pathway enrichment analysis to link its depletion to altered NAD+ biosynthesis and oxidative stress .

Advanced Question: What mechanistic insights explain this compound’s role in mitochondrial encephalopathies?

Answer:

Defects in the 2-oxoadipate dehydrogenase complex (comprising DHTKD1 and OGDH subunits) impair glutaryl-CoA synthesis, leading to:

- Cerebral organic acid accumulation , causing neurotoxicity.

- Secondary CoQ10 deficiency due to disrupted electron transport chain function.

In vitro models using patient-derived fibroblasts and CRISPR-Cas9 knockins replicate these defects, identifying therapeutic targets like antioxidant supplementation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.